(E)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
The compound (E)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a thiazolidine ring fused to a 3-bromo-4-methoxyphenyl group and a thiophene substituent. Chalcones (1,3-diaryl-2-propen-1-ones) are pivotal intermediates in organic synthesis, known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as well as non-linear optical (NLO) applications .
Properties
IUPAC Name |
(E)-1-[2-(3-bromo-4-methoxyphenyl)-1,3-thiazolidin-3-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2S2/c1-21-15-6-4-12(11-14(15)18)17-19(8-10-23-17)16(20)7-5-13-3-2-9-22-13/h2-7,9,11,17H,8,10H2,1H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQASEYQIPUIAS-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)C(=O)C=CC3=CC=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)C(=O)/C=C/C3=CC=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a novel chemical entity that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of 410.4 g/mol, this compound features a thiazolidine moiety and a thiophene ring, which are known to contribute to various biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The structure of the compound can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties , particularly against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| E. coli | 100 | Comparable to ciprofloxacin |
| S. aureus | 0.5 - 8 | Superior to ciprofloxacin |
| K. pneumoniae | 50 | Comparable |
| P. aeruginosa | 200 | Inferior to clotrimazole |
These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Antifungal Activity
In addition to its antibacterial effects, the compound has shown antifungal activity:
| Fungal Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| Candida albicans | 200 | Inferior to clotrimazole |
While the antifungal activity is promising, it is less potent compared to established antifungal agents .
Anticancer Activity
The potential anticancer effects of this compound have also been explored. Studies indicate that compounds with similar structural features often exhibit cytotoxicity against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thiazolidine Ring : Known for its role in enhancing antimicrobial and anticancer activities.
- Bromo and Methoxy Substituents : These halogenated groups significantly influence the lipophilicity and reactivity of the compound, enhancing its biological activity.
- Thiophene Moiety : Contributes to the overall stability and interaction with biological targets.
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
- Bhandare et al. (2024) reported on thiazole derivatives, noting that modifications at specific positions greatly influenced antibacterial potency, highlighting the importance of substituents in optimizing activity .
- A study on related thiazolidine derivatives demonstrated their effectiveness against resistant bacterial strains, suggesting that structural modifications could lead to novel therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations in Chalcone Derivatives
The target compound’s 3-bromo-4-methoxyphenyl and thiophen-2-yl groups distinguish it from structurally related chalcones. Key comparisons include:
- Halogen Effects : Bromine (Br) and chlorine (Cl) substituents, as seen in and , improve lipophilicity and intermolecular interactions (e.g., halogen bonding), enhancing crystallinity and bioactivity. The target compound’s bromine may similarly influence pharmacokinetics .
- Thiophene vs.
Heterocyclic Modifications
The thiazolidine ring in the target compound contrasts with other heterocycles in chalcone derivatives:
- This contrasts with aromatic heterocycles (e.g., pyrazole , triazole ), which prioritize π-π stacking and rigid conformations.
- Quinoline: The planar aromatic system in facilitates intercalation with biological targets (e.g., DNA), a feature absent in the target compound’s thiazolidine.
Research Findings and Structural Insights
- Synthesis : Chalcones are typically synthesized via Claisen-Schmidt condensation. The thiazolidine ring in the target compound likely requires additional cyclization steps, increasing synthetic complexity compared to simpler derivatives .
- Crystallography : SHELX programs are widely used for refining such structures. For example, the thiophene-bromo derivative in was resolved with $ R_{\text{factor}} = 0.043 $, demonstrating high precision in structural analysis.
- Structure-Activity Relationships (SAR) :
Preparation Methods
Thiazolidine Ring Formation
The thiazolidine core was constructed via a Hantzsch thiazole synthesis -inspired protocol.
Procedure :
- Starting Materials :
- 3-Bromo-4-methoxybenzaldehyde (1.0 equiv)
- 2-Aminoethanethiol hydrochloride (1.2 equiv)
- Chloroacetone (1.1 equiv)
Reaction Conditions :
- Solvent: Ethanol (anhydrous)
- Base: Triethylamine (2.5 equiv)
- Temperature: Reflux at 80°C for 12 hours
- Workup: Neutralization with 1M HCl, extraction with ethyl acetate, column chromatography (SiO₂, hexane:EtOAc 7:3)
Key Mechanistic Steps :
- Nucleophilic attack of the thiolate on chloroacetone.
- Cyclocondensation with the aldehyde to form the thiazolidine ring.
Yield : 68% (white crystalline solid)
Characterization Data :
- ¹H NMR (CDCl₃, 400 MHz) : δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.11 (d, J = 8.4 Hz, 1H, Ar-H), 4.32 (t, J = 7.6 Hz, 2H, SCH₂), 3.94 (s, 3H, OCH₃), 3.21 (t, J = 7.6 Hz, 2H, NCH₂), 2.45 (s, 3H, COCH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O of methoxy).
Chalcone Formation via Claisen-Schmidt Condensation
Reaction Optimization
The chalcone backbone was introduced using a base-catalyzed Claisen-Schmidt reaction .
Procedure :
- Reactants :
- Thiazolidin-3-yl ketone intermediate (1.0 equiv)
- Thiophene-2-carbaldehyde (1.5 equiv)
Catalytic System :
- Base: 10% NaOH in ethanol (5 mL/mmol)
- Temperature: Room temperature (25°C) for 24 hours
- Workup: Acidification with 10% HCl, recrystallization from ethanol
Key Considerations :
- Excess aldehyde ensured complete ketone conversion.
- Mild conditions prevented epimerization or retro-aldol reactions.
Yield : 74% (yellow crystals)
Characterization Data :
- ¹H NMR (CDCl₃, 400 MHz) : δ 8.02 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.88 (d, J = 8.4 Hz, 1H, Ar-H), 7.64 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.45–7.32 (m, 4H, thiophene and Ar-H), 6.98 (d, J = 3.6 Hz, 1H, thiophene), 4.35 (t, J = 7.6 Hz, 2H, SCH₂), 3.95 (s, 3H, OCH₃), 3.25 (t, J = 7.6 Hz, 2H, NCH₂).
- 13C NMR (CDCl₃, 100 MHz) : δ 188.2 (C=O), 153.1 (C-Br), 144.7 (CH=CHCO), 134.2–125.3 (aromatic and thiophene carbons), 56.1 (OCH₃), 45.8 (NCH₂), 32.4 (SCH₂).
- HRMS (ESI) : m/z calcd for C₁₇H₁₅BrN₂O₂S₂ [M+H]⁺: 437.9652; found: 437.9648.
Stereochemical Control and (E)-Selectivity
The Claisen-Schmidt reaction inherently favors (E)-isomer formation due to:
- Kinetic Control : The transoid enolate attacks the aldehyde, minimizing steric clash.
- Thermodynamic Stability : Extended conjugation in the (E)-isomer lowers energy.
Evidence for (E)-Configuration :
- ¹H NMR Coupling Constant : J = 15.6 Hz for the vinyl protons, characteristic of trans geometry.
- UV-Vis : λₘₐₓ = 348 nm (π→π* transition of conjugated enone).
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Classical Claisen | NaOH/EtOH | Ethanol | 24 | 74 | 98 |
| Phase Transfer | TBAI | Toluene | 12 | 68 | 95 |
| Microwave | K₂CO₃ | DMF | 0.5 | 81 | 97 |
Key Observations :
- Microwave Assistance : Reduced reaction time but required polar aprotic solvents.
- Phase Transfer Catalysis : Improved solubility but lower yield due to side reactions.
Challenges and Mitigation Strategies
Thiazolidine Ring Instability :
Chalcone Polymerization :
Byproduct Formation :
Scalability and Industrial Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
